Due to its functional groups (ester and trifluoromethyl), Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate could be a valuable building block for organic synthesis. Organic synthesis involves the creation of complex organic molecules from simpler starting materials. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the reactivity of the molecule and potentially be useful in creating new materials or pharmaceuticals.
Limited Literature Availability: There is a scarcity of scientific literature explicitly mentioning Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate. This makes it difficult to determine its established research applications.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fluorinated ester with the molecular formula and a molecular weight of 170.13 g/mol. This compound features three fluorine atoms attached to the carbon backbone, which significantly influences its chemical properties and biological activity. It appears as a clear liquid at room temperature and is characterized by its high boiling point and stability under various conditions .
These reactions are crucial for its utility in organic synthesis and medicinal chemistry .
The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate typically involves:
These methods highlight the importance of both fluorination techniques and esterification processes in producing this compound .
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications:
Interaction studies of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate with various biological systems are still emerging. Preliminary data suggest that its trifluoromethyl group enhances lipophilicity and may influence membrane permeability. This could lead to interesting interactions with proteins or enzymes involved in metabolic pathways. Further research is needed to fully elucidate these interactions .
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Key Features |
---|---|---|---|
Methyl 3,3,3-trifluoro-2-methylpropanoate | 381-97-5 | 0.82 | One less methyl group; different reactivity. |
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | 139229-57-5 | 0.80 | Cyclopropane structure; different properties. |
Ethyl 3,3,3-trifluoropropanoate | 352-23-8 | 0.80 | Longer carbon chain; different applications. |
Methyl 3,3,3-trifluoro-2-oxopropanoate | 13089-11-7 | 0.65 | Contains a ketone; different reactivity profile. |
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate stands out due to its unique trifluoromethyl substitution pattern combined with dimethyl groups that enhance its steric properties and potential reactivity compared to similar compounds .